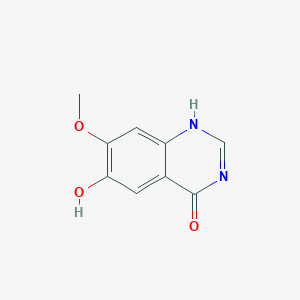

6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-hydroxy-7-methoxy-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-8-3-6-5(2-7(8)12)9(13)11-4-10-6/h2-4,12H,1H3,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKZIRNNFVQCDSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CNC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585329 | |

| Record name | 6-Hydroxy-7-methoxyquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179688-52-9 | |

| Record name | 6-Hydroxy-7-methoxy-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179688-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-7-methoxyquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxyone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one" basic properties

An In-depth Technical Guide to 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one: Properties, Synthesis, and Applications

Introduction

The quinazolinone scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, forming the core of numerous approved drugs and clinical candidates. Within this important class of compounds, this compound serves as a pivotal intermediate, particularly in the synthesis of targeted cancer therapeutics. Its strategic functionalization at the 6-hydroxy position allows for the introduction of various side chains, leading to potent and selective kinase inhibitors.

This guide provides a comprehensive technical overview of this compound for researchers, medicinal chemists, and drug development professionals. It details the compound's fundamental properties, provides a validated synthetic protocol, and explores its critical role as a building block in the creation of advanced, biologically active molecules.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physicochemical properties are foundational to its application in research and development.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 6-hydroxy-7-methoxy-3H-quinazolin-4-one |

| CAS Number | 179688-52-9[1][2] |

| Molecular Formula | C₉H₈N₂O₃ |

| Synonyms | 6-Hydroxy-7-methoxy-4(3H)-quinazolinone, 7-Methoxyquinazoline-4,6-diol[3] |

Chemical Structure

The structure features a bicyclic quinazolinone core with a hydroxyl group at position 6 and a methoxy group at position 7, providing key handles for further chemical modification.

Caption: 2D Structure of this compound.

Physicochemical Data

A summary of key physical and chemical properties is presented below. These values are crucial for designing reaction conditions, purification strategies, and formulation studies.

| Property | Value | Source |

| Molecular Weight | 192.17 g/mol | [3] |

| Appearance | White to almost white powder/crystal | [3] |

| Melting Point | ~293 °C | [3] |

| Boiling Point (Predicted) | 420.0 ± 55.0 °C | [3] |

| Density (Predicted) | 1.47 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 9.39 ± 0.20 | [3] |

| XLogP3 (Predicted) | 0.3 | |

| Storage Temperature | Room Temperature, sealed in dry conditions | [3] |

Synthesis and Characterization

The most common and efficient synthesis of this compound involves the selective demethylation of the more readily available precursor, 6,7-dimethoxyquinazolin-4-one.[1] This selective reaction is critical for producing the desired isomer with a free hydroxyl group for subsequent derivatization.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the selective demethylation of 6,7-dimethoxyquinazolin-4-one.[1]

Materials:

-

6,7-Dimethoxyquinazolin-4-one (1 equivalent)

-

L-Methionine (approx. 1.2 equivalents)

-

Methanesulfonic acid (approx. 6.5 mL per gram of starting material)

-

40% Sodium hydroxide (NaOH) aqueous solution

-

Ice

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 6,7-dimethoxyquinazolin-4-one (e.g., 3.06 g) in methanesulfonic acid (20 mL).[1]

-

Addition of Reagent: Add L-methionine (e.g., 2.66 g) to the solution.[1] The causality for using methionine lies in its ability to act as a soft nucleophile in the presence of a strong acid, selectively cleaving the methyl ether at the 6-position, which is more sterically accessible and electronically favorable for this type of reaction compared to the 7-position.

-

Heating: Heat the reaction mixture to 100 °C and maintain stirring at this temperature for approximately 22 hours.[1]

-

Work-up and Neutralization: After the reaction is complete, cool the flask in an ice bath. Carefully add crushed ice to the reaction mixture to quench the reaction. This step must be performed cautiously due to the exothermic nature of diluting strong acid.

-

Product Precipitation: Slowly neutralize the acidic mixture by adding a 40% aqueous sodium hydroxide solution. Monitor the pH and continue addition until a neutral pH is achieved. The product will precipitate out of the solution as a solid.[1]

-

Isolation and Purification: Collect the solid product by filtration under reduced pressure. Wash the collected solid thoroughly with deionized water to remove any residual salts.[1]

-

Drying: Air-dry the purified product. For a reported yield of 94%, 2.67 g of 6-hydroxy-7-methoxyquinazolin-4-one was obtained from 3.06 g of starting material.[1]

Characterization Data

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

¹H-NMR (300MHz, DMSO-d₆): δ 11.94 (s, 1H), 9.81 (s, 1H), 7.92 (d, 1H), 7.39 (s, 1H), 7.11 (s, 1H), 3.91 (s, 3H).[1] The two singlet peaks at 11.94 and 9.81 ppm correspond to the acidic protons of the N-H (amide) and O-H (phenol) groups, respectively. The aromatic protons and the methoxy protons appear at their expected chemical shifts.

Applications in Medicinal Chemistry

The primary value of this compound lies in its role as a versatile synthetic intermediate. The hydroxyl group at the C6 position is a key point for derivatization, most commonly through etherification, to attach larger, pharmacologically active moieties.

Caption: Role as a precursor to advanced bioactive compounds.

Synthesis of Antitumor Agents

This compound is a crucial reactant in the preparation of 4-anilinoquinazoline derivatives, a class of molecules known for their potent antitumor activities.[1][3] Many of these derivatives function as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. The synthesis typically involves:

-

Protection/Activation: The 4-oxo group is often converted to a 4-chloro group to facilitate nucleophilic substitution.

-

Etherification: The 6-hydroxy group is alkylated with a suitable side chain, often containing a solubilizing group like a morpholine ring.

-

Substitution: The 4-chloro group is displaced by a substituted aniline to install the pharmacophore responsible for kinase binding.

This compound is listed as an intermediate or impurity related to Gefitinib, a well-known EGFR inhibitor used in cancer treatment.[1]

Synthesis of Kinase Inhibitors

Beyond EGFR inhibitors, 6-Hydroxy-7-methoxy-4(1H)-quinazolinone is also employed as a reactant in the synthesis of 2-arylbenzothiazoles, which have been investigated as a different class of kinase inhibitors.[1][3] This highlights the versatility of the quinazolinone core in generating diverse molecular scaffolds for targeting various protein kinases involved in disease pathways.

Safety and Handling

Proper safety precautions are essential when handling this chemical.

-

Hazard Classification: According to the Globally Harmonized System (GHS), this compound is classified as acutely toxic if swallowed (Acute toxicity, oral, Category 3).

-

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301+P316: IF SWALLOWED: Get emergency medical help immediately.

-

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is more than a simple chemical; it is a strategic building block that enables the synthesis of complex and highly valuable therapeutic agents. Its well-defined structure, reliable synthetic route, and the reactive hydroxyl handle at the C6 position make it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and handling is crucial for any research program focused on the development of quinazolinone-based kinase inhibitors and other targeted therapies.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135446413, this compound. PubChem. Available at: [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Regioselective Synthesis of 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one

Abstract

This technical guide provides an in-depth exploration of the synthesis of 6-hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one, a pivotal intermediate in the development of targeted oncological therapies. The focus is on the regioselective demethylation of the readily available precursor, 6,7-dimethoxyquinazolin-4-one. We delve into the mechanistic underpinnings of this transformation, offering a field-proven, step-by-step experimental protocol. This document is designed for researchers, medicinal chemists, and process development professionals, providing the necessary detail to ensure reproducible, high-yield synthesis. The guide includes detailed characterization data, troubleshooting insights, and visual aids to facilitate a comprehensive understanding of the process.

Introduction: Strategic Importance of the Target Moiety

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1] Specifically, this compound (also known as 6-hydroxy-7-methoxy-4(3H)-quinazolinone) is a high-value intermediate, most notably in the synthesis of Gefitinib, a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy.[2][3] The precise arrangement of the hydroxyl and methoxy groups on the quinazoline core is critical for the final drug's binding affinity and biological activity.

The synthetic challenge lies in the selective cleavage of the C6-methoxy ether in the presence of a chemically similar C7-methoxy group on the 6,7-dimethoxyquinazolin-4-one precursor. This guide details a robust and highly regioselective method employing L-methionine in methanesulfonic acid, a combination that has proven effective for this specific transformation.[2][4]

The Chemistry of Selective Demethylation

The cleavage of aryl methyl ethers is a fundamental transformation in organic synthesis, often required for deprotection or the synthesis of phenolic compounds.[5][6] While numerous reagents like boron tribromide (BBr₃), hydrobromic acid (HBr), and various Lewis acids are known to cleave these stable bonds, they often lack the selectivity required for complex molecules with multiple, similar functional groups.[5][6][7]

The chosen method leverages a "soft" demethylating system. The combination of L-methionine and methanesulfonic acid provides a unique environment for regioselective demethylation.

Mechanism of Action:

The regioselectivity of the demethylation at the C6 position is attributed to the electronic environment of the quinazolinone ring. The C6 position is para to the nitrogen atom at position 1 and ortho to the methoxy group at C7, while being influenced by the carbonyl group at C4. It is hypothesized that the reaction proceeds via the formation of a methylsulfonium salt from the methoxy group and the protonated methionine in the strongly acidic medium. The nucleophilic sulfur of methionine preferentially attacks the methyl group of the C6-methoxy ether. This preference is likely due to the specific electronic distribution and steric accessibility dictated by the quinazolinone core. The subsequent nucleophilic attack by the counter-ion (methanesulfonate or water) on the methyl group of the sulfonium salt completes the demethylation.

The overall transformation is depicted below:

Caption: Overall reaction for the selective demethylation.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for clarity and reproducibility. Monitoring the reaction's progress by High-Performance Liquid Chromatography (HPLC) is critical for determining the point of completion.[2][4]

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (approx.) | Supplier/Grade |

| 6,7-Dimethoxyquinazolin-4(3H)-one | 206.19 | 64.7 g | 0.31 mol | >98% Purity |

| L-Methionine | 149.21 | 53.7 g | 0.36 mol | >99% Purity |

| Methanesulfonic Acid | 96.11 | 425 mL | - | ACS Grade |

| Crushed Ice/Deionized Water | 18.02 | As needed | - | - |

| Sodium Hydroxide (40% aq. sol.) | 40.00 | As needed | - | ACS Grade |

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the synthesis.

-

Dissolution: In a suitable round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 64.7 g (0.31 mol) of 6,7-dimethoxyquinazolin-4(3H)-one in 425 mL of methanesulfonic acid. Stir until a clear solution is obtained.

-

Reagent Addition: To the solution, add 53.7 g (0.36 mol) of L-methionine.

-

Heating and Reflux: Heat the reaction mixture to reflux and maintain for 12 to 22 hours.[2][4][8] The reaction temperature will be approximately 100-110 °C.

-

Reaction Monitoring: Periodically take aliquots from the reaction mixture, quench them appropriately, and analyze by HPLC to monitor the disappearance of the starting material. The reaction is complete when no starting material is indicated.[2][4]

-

Quenching: Once the reaction is complete, allow the mixture to cool slightly before carefully pouring it onto a large beaker containing at least 200 mL of a crushed ice/water mixture. This step should be performed in a well-ventilated fume hood as it is highly exothermic.

-

Neutralization and Precipitation: Cool the resulting acidic solution to 0 °C using an ice bath. Slowly and carefully add a 40% aqueous solution of sodium hydroxide (NaOH) with vigorous stirring. Monitor the pH continuously and continue adding the base until the pH reaches approximately 7. A white solid will precipitate out of the solution.[2][4]

-

Isolation and Drying: Collect the white precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any residual salts. Dry the product under vacuum at 50-60 °C to a constant weight.

Product Characterization and Purity Assessment

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Parameter | Expected Result |

| Appearance | Physical State | White to off-white crystalline powder.[9] |

| HPLC | Purity | >98% (area %)[9] |

| Mass Spec. (MS) | [M+H]⁺ | Expected m/z: 193.06 |

| ¹H NMR | Chemical Shifts (δ) | Appearance of a phenolic -OH proton signal; disappearance of one -OCH₃ singlet; characteristic aromatic and quinazolinone protons. |

| Molecular Formula | - | C₉H₈N₂O₃[10] |

| Molecular Weight | - | 192.17 g/mol [10] |

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If HPLC analysis shows significant starting material after the recommended reaction time, the reaction may be continued for a longer duration. Ensure the temperature is maintained at reflux. The quality of methanesulfonic acid is also crucial; it should be anhydrous.

-

Formation of Di-demethylated Byproduct: Over-reaction (excessive time or temperature) can lead to the formation of 6,7-dihydroxyquinazolin-4-one. This can be minimized by careful HPLC monitoring. If formed, purification via column chromatography may be necessary.

-

Difficult Filtration: If the precipitate is very fine, allowing the suspension to stand in the cold for a longer period before filtration can promote crystal growth, making filtration easier.

-

Safety: Methanesulfonic acid is highly corrosive and should be handled with extreme care using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The quenching and neutralization steps are exothermic and must be performed slowly and with adequate cooling in a fume hood.

Conclusion

The regioselective demethylation of 6,7-dimethoxyquinazolin-4-one using L-methionine in methanesulfonic acid is a reliable and scalable method for producing high-purity this compound. By adhering to the detailed protocol and monitoring the reaction progress, researchers and drug development professionals can confidently synthesize this critical pharmaceutical intermediate. The principles of selectivity discussed herein offer valuable insights that can be applied to other complex synthetic challenges.

References

-

ResearchGate. (n.d.). Demethylating Reaction of Methyl Ethers. Available at: [Link][5]

-

Royal Society of Chemistry. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry. Available at: [Link][6]

-

Taylor & Francis Online. (n.d.). Efficient and Selective Demethylation of Heteroaryl Methyl Ethers in the Presence of Aryl Methyl Ethers. Synthetic Communications. Available at: [Link]

-

MDPI. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules. Available at: [Link][2]

-

PubMed. (2009). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. Organic & Biomolecular Chemistry. Available at: [Link][11]

-

National Institutes of Health (NIH). (n.d.). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. PMC. Available at: [Link][4]

-

ResearchGate. (n.d.). An efficient method for demethylation of aryl methyl ethers. Available at: [Link][12]

-

Malaysian Journal of Chemistry. (2022). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. Available at: [Link][3]

-

ResearchGate. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Available at: [Link][1]

-

DataPDF. (n.d.). Syntheses in the Isoquinoline Series. Selective Demethylation of 6,7- and 7,8-Dimethoxy-2,3-dihydro-4(1H)-isoquinolones. Available at: [Link][7]

-

National Institutes of Health (NIH). (n.d.). This compound. PubChem. Available at: [Link][10]

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib | MDPI [mdpi.com]

- 3. ukm.my [ukm.my]

- 4. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]

- 7. datapdf.com [datapdf.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. 6-Hydroxy-7-methoxy-3H-quinazolin-4-one | 179688-52-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. This compound | C9H8N2O3 | CID 135446413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one (CAS: 179688-52-9): A Keystone Intermediate in Kinase Inhibitor Synthesis

Introduction: The Quinazolinone Core as a Privileged Scaffold in Oncology

The quinazolinone scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a variety of biological targets with high affinity.[1] Within this esteemed class of compounds, 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one stands out not as a therapeutic agent itself, but as a pivotal intermediate in the synthesis of potent and selective kinase inhibitors.[2] Its strategic placement of hydroxyl and methoxy groups on the quinazoline ring provides essential handles for derivatization, leading to the generation of highly active pharmaceutical ingredients (APIs) targeting key signaling pathways in cancer.[3][4]

This technical guide provides a comprehensive overview of this compound, from its synthesis and characterization to its critical role in the development of next-generation oncology therapeutics. For researchers and drug development professionals, understanding the nuances of this key building block is paramount to innovating within the competitive landscape of kinase inhibitor design.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective utilization in multi-step syntheses. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 179688-52-9 | [5] |

| Molecular Formula | C₉H₈N₂O₃ | [5] |

| Molecular Weight | 192.17 g/mol | [5] |

| Appearance | White to off-white powder/crystal | [6] |

| Melting Point | Approximately 293 °C | [6] |

| XLogP3 | 0.3 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

Synthesis and Purification: A Robust Protocol

The most efficient and commonly cited synthesis of this compound involves the selective demethylation of its precursor, 6,7-dimethoxyquinazolin-4(3H)-one.[7][8] This strategic demethylation at the 6-position is crucial for subsequent derivatization in the synthesis of targeted therapies like Gefitinib.[2]

Experimental Protocol: Selective Demethylation

This protocol is adapted from established literature procedures.[8]

Materials:

-

6,7-dimethoxyquinazolin-4(3H)-one

-

L-methionine

-

Methanesulfonic acid

-

40% aqueous Sodium Hydroxide (NaOH) solution

-

Crushed ice

-

Water

Procedure:

-

In a round-bottom flask, dissolve 6,7-dimethoxyquinazolin-4(3H)-one (e.g., 0.31 mol) in methanesulfonic acid (e.g., 425 mL).

-

To this solution, add L-methionine (e.g., 0.34 mol).

-

Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 12 hours. The progress of the reaction should be monitored by High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material.

-

Upon completion, cool the reaction mixture and carefully add it to a beaker containing a crushed ice/water mixture (e.g., 200 mL).

-

Cool the resulting solution to 0°C in an ice bath.

-

Slowly neutralize the acidic solution by the dropwise addition of a 40% aqueous NaOH solution until the pH reaches approximately 7. This will cause the product to precipitate out of the solution.

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove any residual salts.

-

Dry the purified this compound product under vacuum.

Causality of Experimental Choices:

-

L-methionine and Methanesulfonic Acid: This reagent system is a well-established method for the selective demethylation of aryl methyl ethers.[9] The sulfur atom of methionine is thought to act as a soft nucleophile to attack the methyl group of the methoxy ether, facilitated by the strong acidic environment of methanesulfonic acid. The selectivity for the 6-position over the 7-position is likely due to subtle differences in the electronic environment of the two methoxy groups.

-

Neutralization with NaOH: The product is phenolic and thus soluble in strong acid. Neutralization is essential to decrease its solubility and induce precipitation, allowing for its isolation.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinazoline ring, a singlet for the methoxy group, and exchangeable protons for the hydroxyl and amide groups. The chemical shifts will be influenced by the electronic effects of the substituents.

-

¹³C NMR: The carbon NMR will display distinct signals for the carbonyl carbon, the aromatic carbons, and the methoxy carbon.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (192.17 g/mol ).[10]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the amide, the C=O stretch of the quinazolinone carbonyl, and C-O stretching of the methoxy group.

Role in the Synthesis of Bioactive Compounds: A Gateway to Kinase Inhibitors

The primary significance of this compound lies in its role as a versatile intermediate for the synthesis of 4-anilinoquinazoline derivatives, a class of compounds renowned for their potent anticancer activity.[3][4][11] The hydroxyl group at the 6-position serves as a key attachment point for various side chains designed to enhance binding affinity and selectivity for target kinases, as well as to improve pharmacokinetic properties.

A prominent example is the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[2] The synthesis involves the alkylation of the 6-hydroxyl group of the title compound, followed by chlorination at the 4-position and subsequent nucleophilic aromatic substitution with an appropriate aniline.

General Synthetic Scheme for 4-Anilinoquinazoline Derivatives

Potential Biological Significance and Mechanism of Action (Inferred)

While direct biological studies on this compound are scarce, its central role in the synthesis of potent kinase inhibitors allows for a well-supported inference of the biological significance of its core structure. The 4-anilinoquinazoline scaffold is a known ATP-competitive inhibitor of various tyrosine kinases, including EGFR and VEGFR-2.[12][13][14]

These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. In many cancers, these pathways are dysregulated due to mutations or overexpression of the kinases. 4-Anilinoquinazolines bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade. This leads to cell cycle arrest and apoptosis in cancer cells.

Experimental Protocols for Biological Evaluation (Adapted)

The following are adapted protocols for the biological evaluation of 4-anilinoquinazoline derivatives, which could be applied to screen for any residual or inherent activity of the parent compound, this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., A549 - lung cancer, MCF-7 - breast cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

-

Recombinant human kinase (e.g., EGFR, VEGFR-2)

-

Kinase substrate (a peptide or protein that is phosphorylated by the kinase)

-

ATP

-

Kinase assay buffer

-

Test compound dissolved in DMSO

-

Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate, coupled to a detection system like fluorescence or luminescence)

-

384-well plates

-

Plate reader

Procedure:

-

Add the kinase, substrate, and test compound at various concentrations to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent.

-

Incubate to allow for the detection signal to develop.

-

Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Perspectives

This compound is a molecule of significant strategic importance in the field of medicinal chemistry and drug discovery. While it may not possess potent biological activity in its own right, its role as a key building block for a generation of life-saving kinase inhibitors is undeniable. A deep understanding of its synthesis, characterization, and reactivity is essential for any research program focused on the development of novel quinazolinone-based therapeutics. Future research may focus on developing even more efficient and greener synthetic routes to this intermediate and exploring its use in the creation of inhibitors for other kinase targets, further solidifying the legacy of the quinazolinone scaffold in the fight against cancer and other diseases.

References

-

Chandregowda, V., Kush, A. K., & Reddy, G. C. (2009). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. European Journal of Medicinal Chemistry, 44(7), 3046–3055. [Link][3]

-

de Oliveira, R. A. G., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 3127-3136. [Link][11]

-

Gholami, M., et al. (2022). Novel 4-Anilinoquinazoline Derivatives as Potent Anticancer Agents: Design, Synthesis, Cytotoxic Activity, and Docking Study. Australian Journal of Chemistry, 75(1), 53-65. [Link][15]

-

Jiang, N., et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 20(7), 12382-12397. [Link][4]

-

Jordis, U., et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 11(4), 286-297. [Link][8]

-

Hosseinzadeh, L., et al. (2021). Novel 4-Anilinoquinazoline Derivatives as Potent Anticancer Agents: Design, Synthesis, Cytotoxic Activity, and Docking Study. Australian Journal of Chemistry, 74(11) 843-854. [Link][12]

-

Sianipar, H. F., et al. (2023). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Sains Malaysiana, 52(4), 1051-1060. [Link][2]

-

Ordon, A., et al. (2018). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 75(3), 649-656. [Link][16]

-

Mirgany, T. O., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2055-2067. [Link][13]

-

Gensler, W. J., & Bluhm, A. L. (1956). Syntheses in the Isoquinoline Series. Selective Demethylation of 6,7- and 7,8-Dimethoxy-2,3-dihydro-4(1H)-isoquinolones. The Journal of Organic Chemistry, 21(3), 336-338. [Link][17]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135446413, this compound. Retrieved from [Link].[5]

-

Unknown. (n.d.). Fragment Based Drug Development Based on 6,7-Dimethoxyquinazoline as a Core Scaffold. [Link][18]

-

Wang, L., et al. (2019). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 62(17), 7977-7993. [Link][19]

-

Mirgany, T. O., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2055-2067. [Link][14]

-

Altan, M. F., et al. (2022). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Pharmaceutical Chemistry Journal, 55(11), 1184-1189. [Link][20]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link][10]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 676307, 4'-Hydroxy-7-Methoxyflavone. Retrieved from [Link].[21]

-

Ghorbani-Vaghei, R., et al. (2021). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 11(59), 37367-37378. [Link][22]

-

Gontijo, R. J., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 8(34), 19111-19129. [Link][1]

Sources

- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ukm.my [ukm.my]

- 3. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C9H8N2O3 | CID 135446413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one | RUO [benchchem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Demethylation - Wikipedia [en.wikipedia.org]

- 10. PubChemLite - this compound (C9H8N2O3) [pubchemlite.lcsb.uni.lu]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. connectsci.au [connectsci.au]

- 13. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ptfarm.pl [ptfarm.pl]

- 17. datapdf.com [datapdf.com]

- 18. "Fragment Based Drug Development Based on 6,7-Dimethoxyquinazoline as a" by Cody M. Orahoske [engagedscholarship.csuohio.edu]

- 19. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. 4'-Hydroxy-7-Methoxyflavone | C16H12O4 | CID 676307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one, a pivotal intermediate in the synthesis of targeted cancer therapeutics. This document delves into its chemical properties, synthesis, and analytical characterization. Furthermore, it explores the significant role of this molecule as a precursor to potent Epidermal Growth Factor Receptor (EGFR) inhibitors, detailing the mechanism of action of its derivatives in oncology. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound is a heterocyclic organic compound belonging to the quinazolinone class. While not a therapeutic agent in itself, it has garnered significant attention in the pharmaceutical industry as a key building block in the synthesis of several targeted anticancer drugs.[1] Its strategic importance lies in its structural contribution to the pharmacophore of highly selective tyrosine kinase inhibitors (TKIs). The quinazolinone scaffold is a well-established privileged structure in medicinal chemistry, known for its diverse biological activities. This guide will provide an in-depth exploration of the molecular characteristics and synthetic pathways associated with this compound, offering critical insights for its application in drug discovery and development.

Molecular and Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, synthesis, and analytical development.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₃ | [2] |

| Molecular Weight | 192.17 g/mol | [2] |

| IUPAC Name | 6-hydroxy-7-methoxy-3H-quinazolin-4-one | [2] |

| CAS Number | 179688-52-9 | [2] |

| Melting Point | 293 °C | [3] |

| Predicted Boiling Point | 420.0±55.0 °C | [3] |

| Predicted Density | 1.47±0.1 g/cm³ | [3] |

| Predicted pKa | 9.39±0.20 | [3] |

| Appearance | White to almost white powder/crystal | [3] |

| Solubility | Soluble in DMSO and Methanol.[4] |

Synthesis and Mechanism

The primary synthetic route to this compound involves the selective demethylation of 6,7-dimethoxyquinazolin-4-one. This strategic conversion is crucial for enabling subsequent functionalization in the synthesis of more complex molecules.

Experimental Protocol: Synthesis from 6,7-Dimethoxyquinazolin-4-one

This protocol is adapted from established literature procedures.[1]

Materials:

-

6,7-Dimethoxy-3,4-dihydroquinazoline-4-one

-

Methanesulfonic acid

-

L-methionine

-

40% aqueous sodium hydroxide solution

-

Ice

-

Water (deionized)

Procedure:

-

Dissolve 3.06 g of 6,7-dimethoxyquinazolin-4-one in 20 mL of methanesulfonic acid in a suitable reaction vessel.

-

Add 2.66 g of L-methionine to the solution.

-

Heat the reaction mixture to 100 °C and stir for 22 hours.

-

Upon completion of the reaction, carefully add ice to the reaction mixture to quench the reaction.

-

Neutralize the mixture to a pH of approximately 7 with a 40% aqueous sodium hydroxide solution to induce product crystallization.

-

Collect the solid product by filtration under reduced pressure.

-

Wash the collected solid with water.

-

Air dry the product to yield 6-hydroxy-7-methoxyquinazolin-4-one (Typical yield: 94%).[1]

Rationale and Mechanism of Synthesis

The selective demethylation at the 6-position is a critical step. The use of L-methionine in methanesulfonic acid is a known method for the regioselective cleavage of aryl methyl ethers. The proposed mechanism involves the protonation of the methoxy oxygen by the strong acid, followed by nucleophilic attack by the sulfur atom of L-methionine on the methyl group, leading to the cleavage of the O-methyl bond. The selectivity for the 6-position over the 7-position is attributed to the differential electronic environment of the two methoxy groups.

Caption: Synthesis workflow for this compound.

Analytical Characterization

Accurate characterization of this compound is paramount for quality control and to ensure its suitability for subsequent synthetic steps.

Spectroscopic Data

-

¹H-NMR (300MHz, DMSO-d₆): δ 11.94 (s, 1H), 9.81 (s, 1H), 7.92 (d, J=Hz, 1H), 7.39 (s, 1H), 7.11 (s, 1H), 3.91 (s, 3H).[1]

-

¹³C-NMR, IR, and Mass Spectrometry: While specific, high-resolution spectra for this compound are not widely published in peer-reviewed literature, typical spectral characteristics for quinazolinone cores can be referenced from spectroscopic databases and related literature.[5][6]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound.

Proposed HPLC Method:

-

Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.

-

Flow Rate: Typically 1.0 mL/min.

This method can be optimized for specific instrumentation and sample matrices to achieve baseline separation and accurate quantification.

Application in Drug Development: A Precursor to EGFR Inhibitors

The primary significance of this compound lies in its role as a key intermediate in the synthesis of gefitinib and other related 4-anilinoquinazoline-based EGFR tyrosine kinase inhibitors.[1]

The EGFR Signaling Pathway and Cancer

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in cell proliferation, survival, and differentiation. In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. The binding of ligands like EGF to the extracellular domain of EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cancer cell proliferation and survival.

Mechanism of Action of Gefitinib and Related TKIs

Gefitinib and other 4-anilinoquinazoline derivatives are ATP-competitive inhibitors of the EGFR tyrosine kinase. They bind to the ATP-binding pocket of the EGFR kinase domain, preventing the binding of ATP and subsequent autophosphorylation. This blockade of EGFR signaling inhibits downstream pathways, leading to cell cycle arrest and apoptosis of cancer cells that are dependent on this pathway for their growth and survival.

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

-

Hazard Classification: GHS classification indicates that this compound is toxic if swallowed (Acute Toxicity, Oral, Category 3).[2]

-

Precautionary Statements:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection. Handle in a well-ventilated area.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[7][8][9]

Conclusion

This compound is a molecule of significant industrial and academic interest due to its indispensable role in the synthesis of life-saving anticancer medications. This guide has provided a detailed overview of its chemical properties, a robust synthetic protocol, and insights into its analytical characterization. Furthermore, the critical function of its derivatives as EGFR inhibitors has been highlighted, underscoring the importance of this compound in modern oncology drug discovery. It is anticipated that this technical guide will serve as a valuable and practical resource for professionals engaged in the multifaceted field of pharmaceutical sciences.

References

-

Supporting Information - The Royal Society of Chemistry. Available at: [Link]

-

An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones - ACG Publications. Available at: [Link]

-

This compound - PubChem. Available at: [Link]

-

This compound - PubChemLite. Available at: [Link]

-

Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed. Available at: [Link]

-

7-hydroxymitragynine - Solubility of Things. Available at: [Link]

-

1 H-and 13 C-NMR chemical shifts for compound 7. - ResearchGate. Available at: [Link]

-

6-Hydroxy-7-methoxy-3H-quinazolin-4-one - 杭州福斯特药业有限公司. Available at: [Link]

-

6,7-Dimethoxy-4-hydroxyquinoline | C11H11NO3 | CID 459611 - PubChem. Available at: [Link]

-

4'-Hydroxy-7-Methoxyflavone | C16H12O4 | CID 676307 - PubChem. Available at: [Link]

-

7-methoxy-6-nitroquinazolin-4(3H)-one | C9H7N3O4 | CID 135547025 - PubChem. Available at: [Link]

-

7-Methoxy-6-(3-morpholin-4-yl-propoxy)-3H-quinazolin-4-one | C16H21N3O4 | CID 135399673 - PubChem. Available at: [Link]

-

Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin. Available at: [Link]

- US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents.

-

Selective demethylation and acetylation of phenanthrenequinones. Reagents and conditions - ResearchGate. Available at: [Link]

-

HPLC Methods for Recently Approved Pharmaceuticals - National Academic Digital Library of Ethiopia. Available at: [Link]

-

3,5,7-Trihydroxy-6,4'-dimethoxyflavone - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

This compound - Chongqing Chemdad Co., Ltd. Available at: [Link]

-

6-hydroxy-7-methoxy-3, 4-dihydroquinazolin-4-one, min 97%, 1 gram - CP Lab Safety. Available at: [Link]

-

Selective alkylation of a 6,7-dihydroxyquinazoline - ElectronicsAndBooks. Available at: [Link]

-

6-Methoxy-1,2,3,4-tetrahydrochinolin - Optional[ATR-IR] - Spectrum - SpectraBase. Available at: [Link]

-

7-Hydroxymitragynine | C23H30N2O5 | CID 44301524 - PubChem. Available at: [Link]

-

7-[(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-8-yl)oxy] - PubChem. Available at: [Link]

Sources

- 1. This compound | 179688-52-9 [chemicalbook.com]

- 2. This compound | C9H8N2O3 | CID 135446413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. rsc.org [rsc.org]

- 6. acgpubs.org [acgpubs.org]

- 7. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 8. matrixscientific.com [matrixscientific.com]

- 9. SDS of this compound, Safety Data Sheets, CAS 179688-52-9 - chemBlink [chemblink.com]

An In-Depth Technical Guide to 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one: Nomenclature, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one, a pivotal heterocyclic compound in medicinal chemistry. We will delve into its precise chemical identity, explore detailed synthetic methodologies, and illuminate its significant role in the development of targeted cancer therapeutics. This document is designed to serve as a valuable resource for professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the cornerstone of scientific communication and research. This section provides the definitive nomenclature and key identifiers for the topic compound.

IUPAC Name

The systematic and unambiguous name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 6-hydroxy-7-methoxy-3H-quinazolin-4-one [1].

Synonyms

In scientific literature and commercial catalogues, this compound is also known by several other names, including:

Key Identifiers

For precise database searching and material procurement, the following identifiers are essential:

| Identifier | Value | Source |

| CAS Number | 179688-52-9 | PubChem[1] |

| Molecular Formula | C₉H₈N₂O₃ | PubChem[1] |

| Molecular Weight | 192.17 g/mol | PubChem[1] |

| InChIKey | OKZIRNNFVQCDSA-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Properties

Understanding the physicochemical properties of a compound is critical for its application in synthesis, formulation, and biological studies.

| Property | Value | Source |

| Appearance | White to off-white solid | |

| Melting Point | >300 °C | |

| XLogP3 | 0.8 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 1 |

Synthesis and Manufacturing

The synthesis of this compound is a critical process, primarily due to its role as a key intermediate in the production of high-value pharmaceuticals. The most common and industrially relevant synthesis involves the selective demethylation of a more readily available precursor.

Retrosynthetic Analysis

A logical approach to the synthesis of the target molecule is the selective demethylation of 6,7-Dimethoxy-3,4-dihydroquinazolin-4-one. This precursor is either commercially available or can be synthesized from simpler starting materials.

Retrosynthetic approach for the target compound.

Experimental Protocol: Selective Demethylation

This protocol describes a robust and validated method for the synthesis of this compound from 6,7-Dimethoxy-3,4-dihydroquinazolin-4-one. The choice of methanesulfonic acid and L-methionine is crucial for achieving selective demethylation at the 6-position, a self-validating system that minimizes the formation of the isomeric 7-hydroxy product.

Materials:

-

6,7-Dimethoxy-3,4-dihydroquinazolin-4-one

-

Methanesulfonic acid

-

L-methionine

-

Ice

-

40% Aqueous sodium hydroxide solution

-

Water (deionized)

Procedure:

-

In a suitable reaction vessel, dissolve 3.06 g of 6,7-dimethoxyquinazolin-4-one in 20 mL of methanesulfonic acid with stirring.

-

To the resulting solution, add 2.66 g of L-methionine.

-

Heat the reaction mixture to 100 °C and maintain this temperature with stirring for 22 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully add ice to quench the reaction.

-

Neutralize the mixture to a pH of approximately 7 with a 40% aqueous sodium hydroxide solution. This will induce the precipitation of the product.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with deionized water to remove any residual salts.

-

Dry the product under vacuum to afford 6-hydroxy-7-methoxyquinazolin-4-one as a solid[2].

Expected Yield: Approximately 94%[2].

Characterization Data:

-

¹H-NMR (300MHz, DMSO-d₆): δ 11.94 (s, 1H), 9.81 (s, 1H), 7.92 (d, J=Hz, 1H), 7.39 (s, 1H), 7.11 (s, 1H), 3.91 (s, 3H)[2].

Biological Significance and Applications

While the intrinsic biological activity of this compound is not extensively documented in publicly available literature, its profound importance lies in its role as a cornerstone intermediate in the synthesis of Gefitinib, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The quinazolinone scaffold itself is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents[3][4][5][6][7][8][9][10][11][12][13].

The Quinazolinone Scaffold in Drug Discovery

The quinazolinone nucleus is a bicyclic heterocyclic system that has proven to be a versatile template for the design of molecules that can interact with a variety of biological targets. Structure-activity relationship (SAR) studies have shown that modifications at various positions of the quinazolinone ring can lead to compounds with diverse pharmacological profiles[4][6][9]. This inherent "drug-likeness" has made it a focal point for the development of novel therapeutics.

Role as a Key Intermediate in the Synthesis of Gefitinib

The primary significance of this compound lies in its function as a critical building block for the synthesis of Gefitinib (Iressa®), a first-generation EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC).

The synthesis of Gefitinib from this intermediate typically proceeds through a multi-step sequence that highlights the importance of the specific functional groups on the quinazolinone core.

Simplified synthetic pathway to Gefitinib from the target intermediate.

This synthetic route underscores the causality behind the molecular design. The 6-hydroxy group provides a reactive site for the introduction of the morpholinopropoxy side chain, which is crucial for the drug's pharmacokinetic properties. The subsequent chlorination at the 4-position activates the quinazolinone ring for nucleophilic aromatic substitution with 3-chloro-4-fluoroaniline, the moiety responsible for binding to the ATP-binding pocket of the EGFR tyrosine kinase.

The EGFR Signaling Pathway and Gefitinib's Mechanism of Action

EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of its downstream signaling pathways and uncontrolled cell growth.

Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Gefitinib functions as a competitive inhibitor at the ATP-binding site of the EGFR tyrosine kinase domain. By blocking the binding of ATP, it prevents the autophosphorylation and activation of the receptor, thereby inhibiting the downstream signaling cascades that drive tumor growth. The synthesis of this life-saving drug is critically dependent on the availability of high-purity this compound.

Conclusion

This compound is a molecule of significant interest to the scientific and pharmaceutical communities. While its intrinsic biological activities are not yet fully characterized, its indispensable role as a key intermediate in the synthesis of the EGFR inhibitor Gefitinib solidifies its importance in the landscape of modern oncology. The synthetic methodologies outlined in this guide provide a robust foundation for its preparation, and the elucidation of its connection to a clinically vital therapeutic underscores the critical role of fundamental organic chemistry in the development of life-saving medicines. Further investigation into the potential biological activities of this compound and its close analogs may yet reveal new therapeutic avenues, building upon the already impressive legacy of the quinazolinone scaffold.

References

Sources

- 1. This compound | C9H8N2O3 | CID 135446413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 179688-52-9 [chemicalbook.com]

- 3. apjhs.com [apjhs.com]

- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

"6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one" role as a synthetic intermediate

An In-depth Technical Guide to 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one: A Cornerstone Intermediate in Modern Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology. Among the various quinazoline precursors, This compound has emerged as a critical and versatile synthetic intermediate. Its strategic placement of functional groups—a reactive hydroxyl at the 6-position and a methoxy at the 7-position—provides a unique platform for the synthesis of potent and selective kinase inhibitors. This guide offers an in-depth exploration of this key intermediate, detailing its synthesis, chemical properties, and pivotal role in the development of targeted therapies, with a focus on Epidermal Growth Factor Receptor (EGFR) inhibitors.

Introduction: The Strategic Importance of the Quinazoline Scaffold

The 2,3-dihydroquinazolin-4(1H)-one (DHQ) core is a nitrogen-containing heterocyclic motif that serves as a fundamental building block for a wide range of biologically active compounds.[1] In the realm of targeted cancer therapy, the quinazoline ring system has proven to be an exceptionally effective scaffold for designing inhibitors of tyrosine kinases, a class of enzymes often dysregulated in various cancers.[2][3][4]

This compound (IUPAC Name: 6-hydroxy-7-methoxy-3H-quinazolin-4-one) is a specific derivative that has garnered significant attention.[5] Its value lies in the differential reactivity of its substituents. The hydroxyl group at the C6 position is a prime site for introducing a variety of side chains designed to enhance binding affinity and selectivity for the target kinase. The C4-keto group can be readily converted into a leaving group, such as a chloride, enabling the crucial introduction of substituted anilines that mimic the ATP-binding region of kinases. This guide will elucidate the synthesis of this intermediate and its subsequent elaboration into advanced drug candidates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₃ | PubChem[5] |

| Molecular Weight | 192.17 g/mol | PubChem[5] |

| CAS Number | 179688-52-9 | PubChem[5] |

| Appearance | White to off-white solid | N/A |

| Purity | Typically ≥98% | JR MediChem LLC[6] |

Synthesis of the Core Intermediate: A Step-by-Step Protocol

The most common and efficient route to this compound involves the selective demethylation of its readily available precursor, 6,7-Dimethoxy-3,4-dihydroquinazoline-4-one.[7] This selective reaction is a critical step, preserving the C7-methoxy group while exposing the C6-hydroxyl for further functionalization.

Synthetic Pathway Overview

The synthesis is a one-pot reaction that leverages the ability of L-methionine in methanesulfonic acid to selectively cleave the methyl ether at the 6-position, which is more sterically accessible and electronically favored for this reaction.

Caption: Synthetic route for this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[8]

Materials:

-

6,7-Dimethoxyquinazolin-4(3H)-one (1.0 eq)

-

L-Methionine (1.1 eq)

-

Methanesulfonic acid

-

Crushed ice/water

-

40% Sodium Hydroxide (NaOH) solution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 6,7-dimethoxyquinazolin-4(3H)-one (e.g., 64.7 g, 0.31 mol) and L-methionine (e.g., 53.7 g, 0.34 mol) in methanesulfonic acid (e.g., 425 mL).

-

Heating: Heat the mixture to reflux and maintain for approximately 12 hours. The reaction progress should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Quenching: After completion, cool the reaction mixture and carefully add it to a beaker containing a crushed ice/water mixture (e.g., 200 mL) with vigorous stirring.

-

Neutralization and Precipitation: Cool the resulting solution to 0 °C in an ice bath. Slowly add a 40% aqueous solution of NaOH to neutralize the acid until the pH reaches approximately 7. A white precipitate of the desired product will form.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.

Expert Insight: The use of L-methionine is a clever and mild method for selective O-demethylation. The sulfur atom in methionine is thought to act as a soft nucleophile that, in the strongly acidic medium, preferentially attacks the methyl group of the more electron-rich C6-methoxy position, leading to the desired regioselectivity.

The Intermediate in Action: Synthesizing Kinase Inhibitors

The true value of this compound is realized in its role as a scaffold for building complex, biologically active molecules. The quinazoline core is a well-established pharmacophore for EGFR inhibitors, and this intermediate is a key precursor for several important compounds.[2][3][9]

General Synthetic Strategy

The transformation from the intermediate to a final inhibitor generally follows a two-step sequence:

-

Chlorination: The 4-oxo group is converted to a 4-chloro group, creating a reactive site for nucleophilic substitution. This is typically achieved using reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).[8]

-

Nucleophilic Aromatic Substitution (SₙAr): The 4-chloroquinazoline is then reacted with a substituted aniline. This step is crucial as the nature of the aniline moiety dictates the inhibitor's binding affinity and selectivity for the target kinase.

Caption: General workflow for synthesizing 4-anilinoquinazoline kinase inhibitors.

Protocol: Synthesis of a 4-Anilinoquinazoline Core

This protocol describes the synthesis of a generic 4-anilinoquinazoline, a common core structure in EGFR inhibitors like Erlotinib.

Part A: Chlorination of the Intermediate

Materials:

-

This compound (1.0 eq)

-

Phosphoryl chloride (POCl₃) (excess)

-

N,N-diethylaniline (optional, as catalyst/base)[8]

-

Toluene

Procedure:

-

Reaction Setup: To N,N-diethylaniline (e.g., 5.8 g, 38.9 mmol), add phosphoryl chloride (e.g., 30 mL) with stirring. Then, add this compound.

-

Heating: Heat the reaction mixture to 80-90 °C for approximately 30-60 minutes.

-

Workup: After cooling, remove the excess phosphoryl chloride under reduced pressure. Triturate the resulting dark oil with toluene to precipitate the product.

-

Isolation: Filter the solid, wash with toluene, and dry to obtain 4-chloro-6-hydroxy-7-methoxyquinazoline.

Part B: SₙAr Coupling with Aniline

Materials:

-

4-Chloro-6-hydroxy-7-methoxyquinazoline (1.0 eq)

-

Substituted aniline (e.g., 3-ethynylaniline for an Erlotinib analog) (1.0-1.2 eq)

-

Isopropanol or other suitable solvent

-

Acid or base catalyst (as needed)

Procedure:

-

Reaction Setup: Dissolve the 4-chloroquinazoline intermediate and the substituted aniline in isopropanol.

-

Heating: Heat the mixture to reflux for 4-8 hours, monitoring by TLC or HPLC.

-

Isolation: Upon completion, cool the reaction mixture. The product often precipitates from the solution. It can be collected by filtration, washed with cold isopropanol, and dried. Further purification can be achieved by recrystallization or column chromatography.

Application in EGFR Inhibitor Synthesis

The quinazoline scaffold is paramount in the design of EGFR inhibitors.[2][10] First-generation inhibitors like Gefitinib and Erlotinib feature the 4-anilinoquinazoline core. The 6- and 7-substituents are critical for solubility and for forming key interactions within the ATP-binding pocket of the EGFR kinase domain. The methoxy group, in particular, enhances potency and metabolic stability.

Table 2: Examples of Quinazoline-based EGFR Inhibitors and IC₅₀ Values

| Compound | Target | IC₅₀ Value | Reference |

| Gefitinib | EGFR | ~39 nM | [3] |

| Erlotinib | EGFR | ~5.06 nM | [3] |

| Compound 79 | Mutant T790M/L858R EGFR | 0.031 µM | [10] |

| Compound 4 | EGFR | Potent (IC₅₀ = 1.50–5.86 μM vs. cell lines) | [9] |

| Compound 13a | EGFR | 0.235 nM | [11] |

Authoritative Insight: The nitrogen atom at position 1 of the quinazoline ring acts as a hydrogen bond acceptor, typically interacting with a key methionine residue (Met793 in EGFR) in the hinge region of the kinase domain. The anilino moiety extends into the hydrophobic pocket, and modifications to this group are used to achieve selectivity and overcome resistance mutations, such as the T790M mutation.[10] The 6- and 7-substituents, derived from intermediates like the one discussed here, occupy a solvent-exposed region, allowing for the attachment of various groups to fine-tune pharmacokinetic properties.

Conclusion and Future Directions

This compound is more than just a chemical compound; it is a testament to the power of strategic molecular design. Its carefully arranged functional groups provide a robust and flexible platform for synthetic chemists to build sophisticated drug candidates. Its central role in the synthesis of first and next-generation kinase inhibitors underscores its enduring importance in medicinal chemistry.

Future research will likely focus on using this intermediate to create novel derivatives targeting other kinase families or to develop covalent and allosteric inhibitors. The inherent versatility of the 6-hydroxyl group allows for the incorporation of novel pharmacophores, linkers for antibody-drug conjugates (ADCs), or probes for chemical biology. As the quest for more selective and potent therapeutics continues, the utility of this cornerstone intermediate is set to expand, solidifying its legacy in the annals of drug discovery.

References

-

Šterk, D., et al. (2010). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available from: [Link]

- Reference not directly used in the final text.

-

Patel, H., et al. (2017). Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. Bioorganic & Medicinal Chemistry. Available from: [Link]

-

Saleh, N. S., et al. (2025). 6,7-Dimethoxy-2-methyl-4-substituted quinazolines: Design, synthesis, EGFR inhibitory activity, in vitro cytotoxicity, and in silico studies. ResearchGate. Available from: [Link]

- Reference not directly used in the final text.

-

Abdel-Ghani, T. M., et al. (2024). S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. RSC Advances. Available from: [Link]

- Reference not directly used in the final text.

- Reference not directly used in the final text.

- Reference not directly used in the final text.

- Reference not directly used in the final text.

-

El-Damasy, D. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals. Available from: [Link]

-

Saleh, N. S., et al. (2025). 6,7-Dimethoxy-2-methyl-4-substituted quinazolines: Design, synthesis, EGFR inhibitory activity, in vitro cytotoxicity, and in silico studies. European Journal of Medicinal Chemistry. Available from: [Link]

-

Al-Ostath, R. A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. ResearchGate. Available from: [Link]

- Reference not directly used in the final text.

-

Kaur, R., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances. Available from: [Link]

Sources

- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C9H8N2O3 | CID 135446413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jrmedichem.com [jrmedichem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 6,7-Dimethoxy-2-methyl-4-substituted quinazolines: Design, synthesis, EGFR inhibitory activity, in vitro cytotoxicity, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quinazolinone Scaffold: A Technical Guide to Kinase Inhibitor Discovery Focusing on 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] This is particularly evident in the field of oncology, where numerous quinazoline-based derivatives have been successfully developed as potent and selective kinase inhibitors.[2][3] Kinases, being central regulators of cellular signaling, are critical targets in cancer therapy, and their dysregulation is a hallmark of many malignancies.[4][5] This guide provides an in-depth technical framework for researchers and drug development professionals on leveraging the 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one core for the discovery of novel kinase inhibitors. We will explore the synthesis, biochemical and cellular evaluation, and computational analysis of this specific scaffold, providing both theoretical grounding and practical, step-by-step protocols.

Introduction: The Power of the Quinazolinone Core in Kinase Inhibition

Protein kinases orchestrate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[4] Their aberrant activity is a frequent driver of cancer, making them a major focus for therapeutic intervention.[6] The quinazoline nucleus has proven to be an exceptionally effective scaffold for targeting the ATP-binding site of various kinases.[2][7] Marketed drugs such as Gefitinib, Erlotinib, and Lapatinib, all potent EGFR inhibitors, feature the quinazoline core, underscoring its clinical significance.[3]

The specific molecule of interest, this compound, possesses key structural features that make it an attractive starting point for a kinase inhibitor discovery program. The hydroxyl and methoxy groups on the benzene ring provide handles for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity. This guide will delineate a comprehensive workflow for unlocking the therapeutic potential of this promising chemical entity.

Synthesis and Characterization of the Core Scaffold

The synthesis of 2,3-dihydroquinazolin-4(1H)-ones is well-established, often involving a one-pot, three-component reaction.[1] A common and efficient method is the cyclocondensation of an appropriately substituted anthranilamide with an aldehyde.

Proposed Synthetic Route for this compound

A plausible synthetic pathway for the target compound would involve the reaction of 2-amino-4-hydroxy-5-methoxybenzamide with formaldehyde. This reaction is typically acid-catalyzed.

Experimental Protocol: Synthesis of this compound